molecular formula C11H12N2O2 B15211395 1-(6-Methylnicotinoyl)pyrrolidin-2-one

1-(6-Methylnicotinoyl)pyrrolidin-2-one

Cat. No.: B15211395
M. Wt: 204.22 g/mol
InChI Key: SFAKQRPRHRXFKF-UHFFFAOYSA-N
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Description

1-(6-Methylnicotinoyl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring fused with a 6-methylnicotinoyl group. This compound is part of the pyrrolidinone family, which is known for its significant biological and pharmacological activities. The presence of the pyrrolidin-2-one ring makes it a versatile scaffold in medicinal chemistry, often used in the development of drugs and bioactive molecules .

Preparation Methods

The synthesis of 1-(6-Methylnicotinoyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(6-Methylnicotinoyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

1-(6-Methylnicotinoyl)pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methylnicotinoyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring allows the compound to bind to various biological targets, influencing their activity. This binding can lead to changes in cellular processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

1-(6-Methylnicotinoyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: A simpler analog with similar biological activities.

    Pyrrolidin-2,5-diones: Compounds with additional functional groups that may enhance their biological activity.

    Prolinol: A related compound with different stereochemistry and biological profiles. The uniqueness of this compound lies in its specific structure, which provides distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-(6-methylpyridine-3-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12N2O2/c1-8-4-5-9(7-12-8)11(15)13-6-2-3-10(13)14/h4-5,7H,2-3,6H2,1H3

InChI Key

SFAKQRPRHRXFKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCCC2=O

Origin of Product

United States

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